tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
Overview
Description
“tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate” is a chemical compound. It is also known as tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate . The compound has a molecular weight of 223.27 . It is stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 223.27 .Scientific Research Applications
Intermediate for Enantioselective Synthesis
The compound has been identified as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure proves the relative substitution of the cyclopentane ring, significant in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
In Synthesis of Bioactive Compounds
It is used in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound has been developed, showcasing its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Stereoselective Synthesis of Stereoiomers
An efficient stereoselective route for the preparation of its six stereoisomers has been described, starting from simple 3-cyclohexene-1-carboxylic acid. This illustrates its versatility in the synthesis of complex molecules with controlled stereochemistry (Wang, Ma, Reddy, & Hu, 2017).
Catalytic Applications in Organic Synthesis
It's also used in photoredox-catalyzed amination reactions, establishing new pathways for the assembly of diverse organic compounds under mild conditions. This highlights its role in facilitating innovative organic synthesis methods (Wang et al., 2022).
Structural and Crystallographic Studies
Studies on its crystal structure and molecular interactions have provided insights into its conformation and the potential for forming various molecular motifs, important for understanding molecular assembly and design (Kant, Singh, & Agarwal, 2015).
Synthesis of Analogues and Derivatives
It's used in the synthesis of spirocyclopropanated analogues of insecticides, demonstrating its utility in creating novel variants of existing compounds for improved effectiveness or reduced environmental impact (Brackmann et al., 2005).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVTEQPYTYYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.